6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine
Overview
Description
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxine core with a dioxaborinan substituent, which imparts distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(4H-Benzo[d][1,3]dioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane, is Hormone-Sensitive Lipase (HSL) . HSL plays a crucial role in the breakdown of stored fats or lipids (lipolysis) in the body’s adipose tissue.
Mode of Action
This compound acts as an inhibitor of HSL . It interacts with HSL, preventing it from breaking down stored fats. This interaction and the resulting inhibition of lipolysis can lead to changes in the body’s energy metabolism.
Biochemical Pathways
The inhibition of HSL affects the lipolysis pathway . Under normal conditions, HSL breaks down stored triglycerides into free fatty acids, which are then released into the bloodstream and used for energy. By inhibiting HSL, this compound reduces the availability of free fatty acids for energy production, potentially leading to changes in energy metabolism.
Result of Action
The molecular and cellular effects of this compound’s action would primarily be a decrease in the breakdown of stored fats due to the inhibition of HSL . This could lead to changes in energy metabolism at the cellular level and potentially impact various physiological processes that depend on energy derived from fat metabolism.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability For instance, certain conditions may affect the compound’s structure and, consequently, its ability to interact with HSL.
: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester is a boronic acid ester derivative that inhibits HSL (hormone-sensitive lipase). It has been a subject of interest in numerous scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine typically involves the formation of the dioxaborinan ring followed by its attachment to the benzodioxine core. The reaction conditions often require the use of boronic acids or boronate esters as starting materials, along with catalysts such as palladium or nickel to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide an appropriate medium for the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dioxaborinan ring to simpler boron-containing structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the benzodioxine core, resulting in a diverse array of derivatives.
Scientific Research Applications
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
- 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-naphthaldehyde
- 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylquinoline
Uniqueness
Compared to these similar compounds, 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine stands out due to its benzodioxine core, which provides additional sites for functionalization and enhances its reactivity. This unique structure allows for a broader range of applications in both synthetic chemistry and biological research.
Properties
IUPAC Name |
2-(4H-1,3-benzodioxin-6-yl)-5,5-dimethyl-1,3,2-dioxaborinane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BO4/c1-13(2)7-17-14(18-8-13)11-3-4-12-10(5-11)6-15-9-16-12/h3-5H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUBQYAKLDTEGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601188825 | |
Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1548827-74-2 | |
Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1548827-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601188825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.